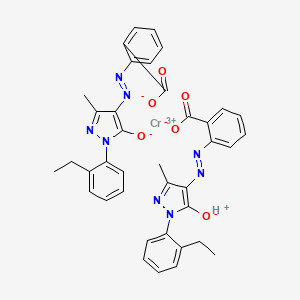![molecular formula C15H24ClN3O5 B13765937 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride CAS No. 67642-21-1](/img/structure/B13765937.png)
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is a complex organic compound with a unique structure It is derived from 2-furancarboxaldehyde, which is a furan derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride involves multiple steps. The starting material, 2-furancarboxaldehyde, undergoes nitration to form 5-nitro-2-furancarboxaldehyde. This intermediate is then reacted with hydroxylamine to form the corresponding oxime. The final step involves the reaction of the oxime with 3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl chloride to form the desired compound, which is then converted to its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and oximation reactions, followed by purification and crystallization steps to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-furancarboxaldehyde.
Reduction: Formation of 2-furanmethanol.
Substitution: Formation of halogenated furan derivatives.
科学的研究の応用
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: The nitro group is believed to interfere with microbial DNA synthesis, leading to cell death.
Antifungal Activity: The compound disrupts fungal cell membrane integrity, leading to cell lysis.
Chemical Reactions: The furan ring and nitro group participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
類似化合物との比較
Similar Compounds
5-Nitro-2-furancarboxaldehyde: A simpler derivative with similar reactivity but lacking the piperidinyl and hydroxypropyl groups.
2,5-Furandicarboxaldehyde: Another furan derivative with different functional groups and reactivity.
Uniqueness
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is unique due to its complex structure, which includes a nitro group, a furan ring, and a piperidinyl-hydroxypropyl moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
67642-21-1 |
|---|---|
分子式 |
C15H24ClN3O5 |
分子量 |
361.82 g/mol |
IUPAC名 |
1-(2,6-dimethylpiperidin-1-yl)-3-[(5-nitrofuran-2-yl)methylideneamino]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23N3O5.ClH/c1-11-4-3-5-12(2)17(11)9-13(19)10-22-16-8-14-6-7-15(23-14)18(20)21;/h6-8,11-13,19H,3-5,9-10H2,1-2H3;1H |
InChIキー |
OTONTHYBDVUFTM-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1CC(CON=CC2=CC=C(O2)[N+](=O)[O-])O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


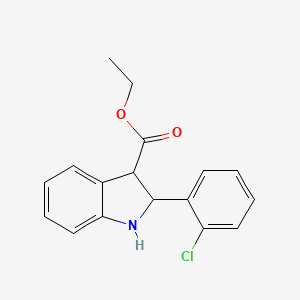
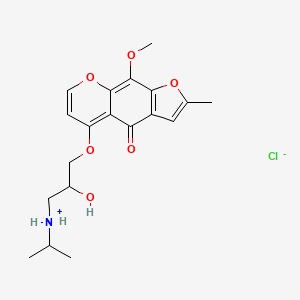

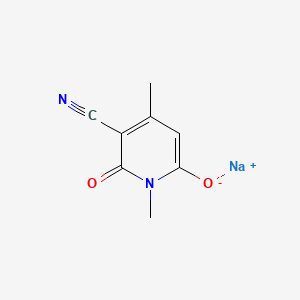
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
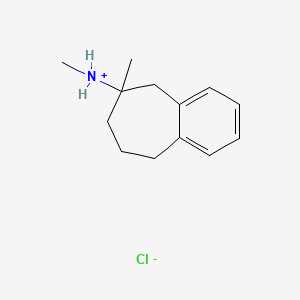
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

